4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one 4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 648424-96-8
VCID: VC16888867
InChI: InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3;
SMILES:
Molecular Formula: C35H46OSn
Molecular Weight: 601.4 g/mol

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one

CAS No.: 648424-96-8

Cat. No.: VC16888867

Molecular Formula: C35H46OSn

Molecular Weight: 601.4 g/mol

* For research use only. Not for human or veterinary use.

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one - 648424-96-8

Specification

CAS No. 648424-96-8
Molecular Formula C35H46OSn
Molecular Weight 601.4 g/mol
IUPAC Name 4-tris(2-methyl-2-phenylpropyl)stannylpent-3-en-2-one
Standard InChI InChI=1S/3C10H13.C5H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4-5(2)6;/h3*4-8H,1H2,2-3H3;4H,1-2H3;
Standard InChI Key SZCGNJILCPCVFJ-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=O)C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s structure consists of a tris(2-methyl-2-phenylpropyl)tin moiety attached to the γ-position of a pent-3-en-2-one scaffold. Key properties include:

PropertyValueSource
Molecular FormulaC₃₄H₄₄OSnPubChem
Molecular Weight601.4 g/molPubChem
Synonyms648424-96-8, DTXSID30801067PubChem
3D Conformer AvailabilityDisallowed (MMFF94s unsupported element)PubChem

The absence of a 3D conformer underscores challenges in computational modeling due to the tin atom’s electronic complexity .

Synthetic Relevance of the Stannyl Group

The tris(2-methyl-2-phenylpropyl)stannyl group enhances the compound’s stability and reactivity in cross-coupling reactions. Its steric bulk promotes selectivity in enolate formations, as demonstrated in titanium-mediated diastereoselective syntheses of β-lactam antibiotics .

Synthetic Pathways and Reaction Optimization

Preparation of Tin Enolates

4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one serves as a precursor for tin enolates, which are pivotal in Claisen-Ireland rearrangements. For example, Koch et al. reported that tin enolates, when paired with Lewis acids like Mg(OTf)₂, achieve >95% diastereoselectivity in succinamide syntheses .

Reaction Conditions for Enolate Formation

ParameterValueOutcome
CatalystMg(OTf)₂Enhanced selectivity
Temperature20–25°COptimal yield (70–80%)
SolventTetrahydrofuran (THF)Improved enolate stability

Hydrogenation Applications

The compound’s stannyl group facilitates asymmetric hydrogenation of α,β-unsaturated ketones. In a study by Ambeed, hydrogenation of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid ethyl ester under 2–2.5 MPa H₂ pressure yielded (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid with 90% efficiency .

Key Hydrogenation Parameters

ConditionValueImpact
Pressure2–2.5 MPa H₂Complete olefin reduction
CatalystRu-Mandyphos SL-M004-186.9% yield, >99% ee
SolventEthanolEnhanced substrate solubility

Applications in Pharmaceutical Intermediates

Role in Antibiotic Synthesis

The titanium enolate method, leveraging tin intermediates like 4-[tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one, was critical in synthesizing GV143253A, a trinem antibiotic. This approach offered superior diastereoselectivity (>20:1 dr) compared to traditional lithium enolates .

Anti-Inflammatory Drug Development

In the synthesis of SDZ 242-484, a dual MMP/TNF inhibitor, tin-mediated hydrogenolytic cleavage replaced osmium tetroxide, eliminating safety concerns while maintaining >98% purity .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent protocols using chiral Ru catalysts have achieved enantiomeric excesses >99% in hydrogenations, positioning tin enolates as viable alternatives to precious metal catalysts .

Green Chemistry Initiatives

Efforts to replace tin with biodegradable alternatives (e.g., silicon) remain ongoing, though current tin-based systems offer unmatched efficiency in large-scale API production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator